10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Overview
Description
10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a useful research compound. Its molecular formula is C21H12O3 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.078644241 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis Methods
Research has demonstrated methods for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, including 10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one, using green chemistry principles. These methods are characterized by catalyst-free and solvent-free conditions, utilizing microwave irradiation for efficiency and environmental friendliness (Kumar et al., 2015).
Synthesis of Analogs
Studies have focused on the synthesis of various analogs of this compound, such as psoralen and allopsoralen analogs. These efforts are part of exploring the broader chemical space related to this compound (Garazd et al., 2001).
Catalyst-Free Aqueous Media Synthesis
There has been a development in catalyst-free synthesis of diversely substituted benzo[c]chromenes in aqueous media, highlighting an environmentally friendly approach to producing these compounds (He et al., 2012).
Cytotoxicity Studies
Research involving the synthesis and characterization of 3-aryl-5H-furo[3,2-g]chromene derivatives has been conducted, including studies on their crystal structure and cytotoxicity, indicating their potential in biomedical applications (Hu et al., 2010).
Reactivity and Derivative Synthesis
Studies have been conducted on the chemical reactivity of novel derivatives of 5H-furo[3,2-g]chromen-6-yl compounds, leading to the synthesis of various novel enamines, enaminones, and benzofuran derivatives. This expands the utility of these compounds in synthetic chemistry (Ali et al., 2020).
Properties
IUPAC Name |
10-phenyl-[1]benzofuro[6,5-c]isochromen-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O3/c22-21-15-9-5-4-8-14(15)16-10-17-18(13-6-2-1-3-7-13)12-23-19(17)11-20(16)24-21/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXAXPNBOLWNDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.